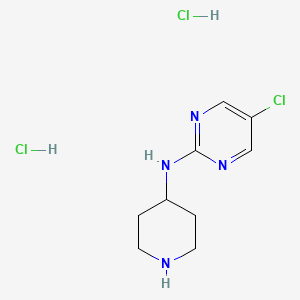

5-cloro-N-(piperidin-4-il)pirimidin-2-amina dihidrocloruro

Descripción general

Descripción

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention from the scientific community due to its diverse applications in different fields of research and industry. It has a CAS Number of 1197941-02-8 . The IUPAC name is N-(5-chloro-2-pyridinyl)-N-(4-piperidinyl)amine dihydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This indicates the presence of a pyrimidine ring, a piperidine ring, and a chlorine atom in the structure. The molecular weight is 284.62 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.62 . It is a powder at room temperature . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and its potential applications.Aplicaciones Científicas De Investigación

Síntesis Química

“5-cloro-N-(piperidin-4-il)pirimidin-2-amina dihidrocloruro” es un compuesto químico que se puede utilizar en la síntesis de varios otros compuestos. Sirve como bloque de construcción en la industria química .

Actividad Fungicida

Se diseñó y sintetizó una serie de derivados de pirimidinamina, que podrían incluir potencialmente “this compound”, utilizando pirimidifen como plantilla de acuerdo con el bioisosterismo. Estos nuevos compuestos mostraron una excelente actividad fungicida .

Inhibición de la Síntesis de Colágeno

Se ha demostrado que los compuestos similares a “this compound” inhiben la síntesis de colágeno en varios modelos de fibrosis .

Propiedades Antioxidantes

Se ha descubierto que los compuestos similares tienen propiedades antioxidantes, que pueden ser beneficiosas en condiciones como la fibrogénesis hepática .

Inhibición de Factores de Crecimiento

Se ha descubierto que los compuestos similares a “this compound” inhiben la expresión de factores de crecimiento como TGF-β1 en las células estrelladas hepáticas .

Uso Potencial en el Desarrollo de Medicamentos

Dadas sus propiedades químicas y las actividades biológicas de los compuestos similares, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos medicamentos .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in various cellular processes, including cell proliferation and survival .

Mode of Action

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride interacts with its target by binding to the protein kinase B (PKB), also known as Akt . This binding leads to the activation of the kinase by phosphorylation on Ser473 and Thr308 . The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This process promotes cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The molecular and cellular effects of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride’s action involve promoting cell proliferation and survival, protein translation, and progression through the cell cycle . It also has antiapoptotic effects .

Action Environment

It is generally recommended to store the compound at room temperature and to handle it with proper protective equipment to prevent spills from entering sewers, watercourses, or low areas .

Propiedades

IUPAC Name |

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPKQOYGDQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

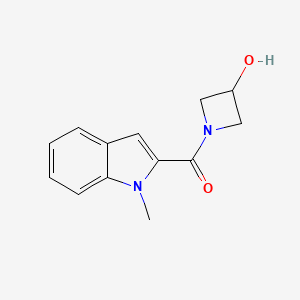

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)

![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)

![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)